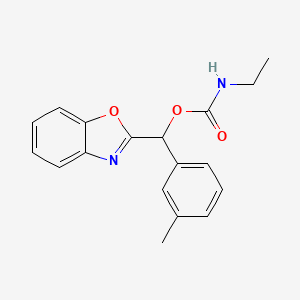
(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring, followed by further functionalization to introduce the m-tolyl and ethylcarbamate groups . The reaction conditions often include the use of solvents like toluene and oxidants such as manganese dioxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like manganese dioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzoxazole ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Applications De Recherche Scientifique
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The compound may also interact with microbial cell membranes, leading to disruption and cell death in bacteria and fungi .
Comparaison Avec Des Composés Similaires
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can be compared with other benzoxazole derivatives, such as:
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological activities. For example, the presence of methoxy or ethoxy groups can enhance antibacterial activity, while chlorinated derivatives may exhibit stronger antifungal properties .
Propriétés
Numéro CAS |
104029-83-6 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
[1,3-benzoxazol-2-yl-(3-methylphenyl)methyl] N-ethylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-3-19-18(21)23-16(13-8-6-7-12(2)11-13)17-20-14-9-4-5-10-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21) |
Clé InChI |
ZAHDUHNBXCJVGP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OC(C1=CC=CC(=C1)C)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


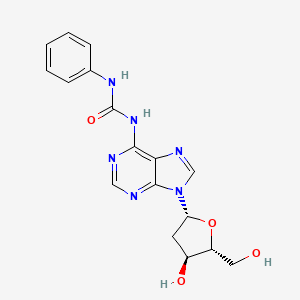
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
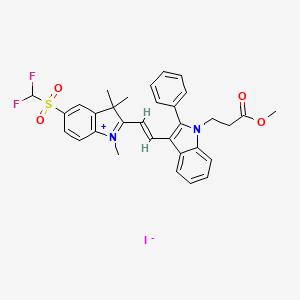


![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
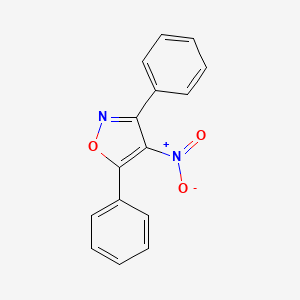
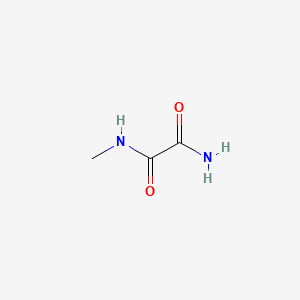
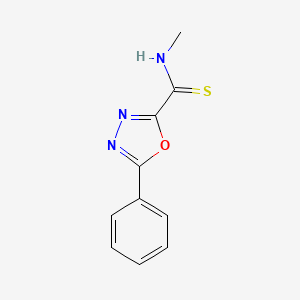
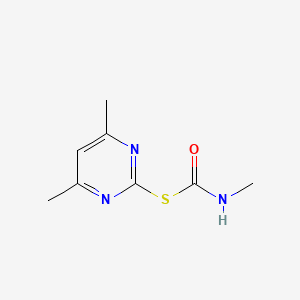
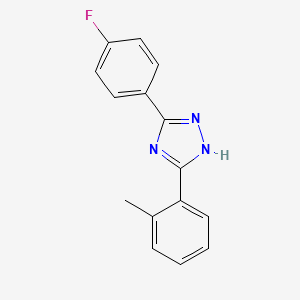
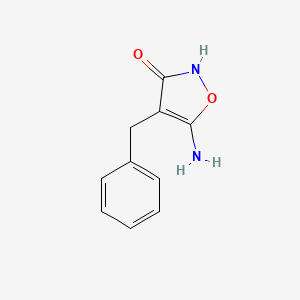

![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)
